![molecular formula C19H22N4O4S B12321996 1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabsyl-L-proline is an organic compound that serves as a reagent in organic synthesis and a biochemical tool for studying proteins. It is a derivative of the amino acid proline, specifically a dansyl-derivative, which is commonly used to label proteins, peptides, and other molecules. The compound is known for its high solubility, low toxicity, and ability to react with a wide range of functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dabsyl-L-proline is synthesized through the reaction of L-proline with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). The reaction typically occurs in an alkaline medium, such as sodium bicarbonate solution, to facilitate the formation of the dansyl derivative. The reaction sequence involves the nucleophilic attack of the amino group of L-proline on the sulfonyl chloride group of dansyl chloride, resulting in the formation of Dabsyl-L-proline .
Industrial Production Methods: While specific industrial production methods for Dabsyl-L-proline are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Derivatization Reactions: Dabsyl-L-proline is often used in derivatization reactions to label amino acids and peptides for analytical purposes.
Common Reagents and Conditions:
Dansyl Chloride: Used for the initial synthesis of Dabsyl-L-proline.
Sodium Bicarbonate Solution: Provides an alkaline medium for the reaction.
Acetone: Often used as a solvent in the reaction.
Major Products Formed: The primary product formed from the reaction of L-proline with dansyl chloride is Dabsyl-L-proline. This compound can further react to form various derivatives depending on the functional groups introduced during subsequent reactions.
Aplicaciones Científicas De Investigación
Dabsyl-L-proline has a wide range of applications in scientific research:
Protein Structure and Folding Studies: It is used to study protein folding and structure due to its ability to label proteins and peptides.
Chromatographic Analysis: The compound is employed in high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen.
Enzymatic Production and Genetic Engineering: Dabsyl-L-proline is involved in studies related to microbial proline 4-hydroxylases, which hydroxylate L-proline to trans-4-hydroxy-L-proline.
Bioactive Peptide Synthesis: It serves as a chiral building block in the synthesis of bioactive peptides and as an asymmetric catalyst in various organic reactions.
Mecanismo De Acción
Dabsyl-L-proline exerts its effects primarily through its ability to label amino acids and peptides. The dansyl group reacts with the free amino groups of peptides and proteins, forming a stable dansyl derivative. This reaction is facilitated by the nucleophilic attack of the amino group on the sulfonyl chloride group of dansyl chloride. The resulting dansyl derivative is fluorescent under UV light, allowing for easy identification and analysis .
Comparación Con Compuestos Similares
L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A useful chiral building block for the organic synthesis of pharmaceuticals.
Uniqueness of Dabsyl-L-proline: Dabsyl-L-proline is unique due to its dansyl group, which imparts fluorescence and allows for easy labeling and identification of proteins and peptides. This property makes it particularly valuable in biochemical and analytical applications, distinguishing it from other proline derivatives.
Propiedades
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLDMYXACDQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
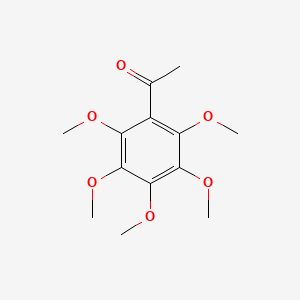

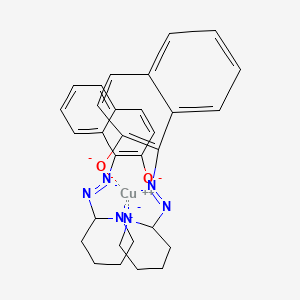

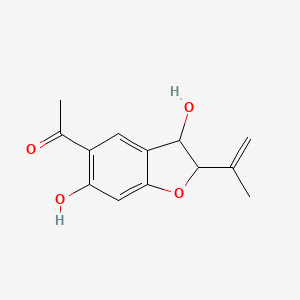
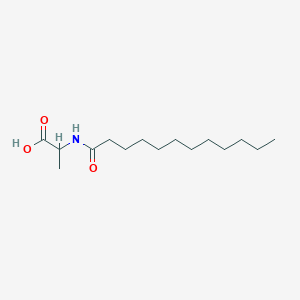
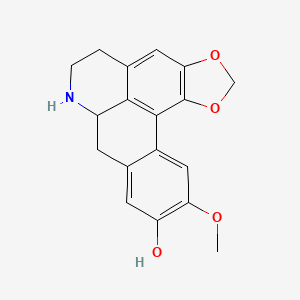
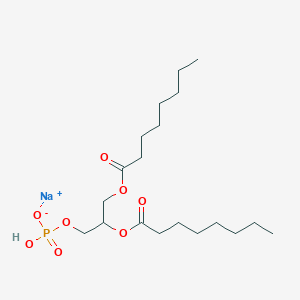
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)

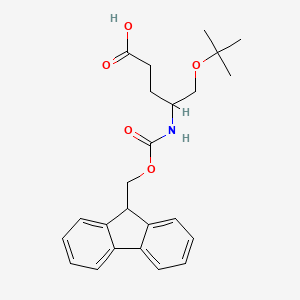
![17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321988.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)
![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)
